Becanthone

Description

Historical Context of Becanthone Discovery and Initial Academic Characterization

The story of this compound is intrinsically linked to the development of antischistosomal drugs. Research in the mid-20th century led to the discovery of the thioxanthone class of compounds as potent agents against schistosomiasis, a parasitic disease caused by flatworms of the genus Schistosoma. The first thioxanthone to be introduced into therapy was Miracil D, also known as Lucanthone, in 1945. nih.gov

Subsequent research focused on understanding the mechanism of action and improving the efficacy of these compounds. It was discovered that Lucanthone required metabolic activation to exert its antischistosomal effect. This led to the identification of its active metabolite, Hycanthone, which is formed by the hydroxylation of the 4-methyl group of Lucanthone. researchgate.netnih.gov Hycanthone itself was found to be a more potent antischistosomal agent than its parent compound, Lucanthone. nih.gov

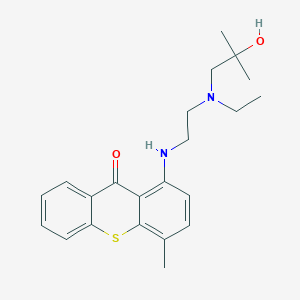

This compound, also known as Becantone, emerged from this line of research as a derivative of these earlier compounds. It is chemically identified as 1-{[2-(ethyl(2-hydroxy-2-methylpropyl)amino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one. Its hydrochloride salt, this compound Hydrochloride, was also prepared and studied. nih.gov The initial academic characterization of this compound centered on its potential as an antischistosomal agent, building upon the knowledge gained from its predecessors, Lucanthone and Hycanthone. researchgate.netnih.gov

Evolution of Research Trajectories for this compound and its Analogues

The research trajectory for this compound and its analogues has undergone a significant evolution, largely driven by findings related to their mechanism of action and associated biological effects. Initially, the primary focus was on their application as antischistosomal agents. nih.govnih.gov However, studies on Hycanthone revealed that its potent antiparasitic activity was linked to its ability to intercalate into the DNA of the parasite. nih.gov This mechanism, while effective against the schistosomes, also raised concerns due to its potential for mutagenicity. nih.govnih.gov

This understanding of DNA intercalation as the primary mode of action opened up a new avenue of research: the investigation of thioxanthones as potential anticancer agents. nih.govnih.gov The rationale was that compounds that could interfere with DNA replication in rapidly dividing parasite cells might also be effective against the uncontrolled proliferation of cancer cells. nih.govmdpi.com Consequently, research efforts began to shift from parasitology to oncology.

This led to the synthesis and evaluation of numerous analogues of Hycanthone and Lucanthone, including this compound, for their antitumor activities. nih.gov Researchers explored how modifications to the thioxanthone scaffold could enhance anticancer efficacy while potentially reducing the toxicity associated with the earlier compounds. nih.gov This evolution marked a significant paradigm shift, moving from treating infectious diseases to exploring therapeutic applications in cancer. nih.govnih.gov

Significance and Rationale for Continued Academic Investigation of this compound

The continued academic interest in this compound and its analogues is primarily fueled by their potential as anticancer agents. nih.govnih.gov The core mechanism of action for this class of compounds, DNA intercalation and the inhibition of topoisomerase enzymes, remains a clinically relevant strategy in cancer chemotherapy. mdpi.comnih.govnih.govnih.govyoutube.com Topoisomerases are crucial enzymes that manage the topological state of DNA during replication and transcription, and their inhibition can lead to catastrophic DNA damage and cell death in rapidly dividing cancer cells. mdpi.comyoutube.com

The development of resistance to existing anticancer drugs is a major clinical challenge, creating a constant need for novel therapeutic agents with different mechanisms of action or the ability to overcome resistance pathways. nih.govfrontiersin.org Thioxanthones like this compound represent a chemical scaffold that can be further modified to create new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For instance, research has focused on creating analogues that can dissociate antitumor activity from toxicity. nih.gov

Furthermore, the ability of some thioxanthone derivatives to act as dual inhibitors, for example, by targeting both P-glycoprotein (a key player in multidrug resistance) and tumor cell growth, adds to the rationale for their continued investigation. nih.gov The exploration of this compound and its analogues in various cancer cell lines in vitro provides a basis for identifying specific cancer types that may be particularly susceptible to this class of compounds. researchgate.netmdpi.comwisdomlib.org

Overview of Key Research Paradigms Applied to this compound Studies

The investigation of this compound and its analogues has employed a range of established research paradigms in chemistry and biology.

Chemical Synthesis and Analogue Development: A significant area of research has been the chemical synthesis of this compound and a variety of its analogues. This involves modifying the thioxanthone core and its side chains to explore structure-activity relationships (SAR). nih.govnih.gov The goal is to create novel compounds with enhanced biological activity and more favorable pharmacological profiles.

Biochemical Assays: To elucidate the mechanism of action, various biochemical assays are utilized. DNA intercalation can be studied using techniques such as DNA unwinding assays and fluorescence-based methods that detect the binding of the compound to DNA. nih.govmedchemexpress.comnih.govdigitellinc.comnih.gov Enzyme inhibition assays are crucial for determining the effect of these compounds on topoisomerase I and II activity. mdpi.comnih.govnih.govnih.gov These assays are fundamental in confirming the molecular targets of this compound and its derivatives.

In Vitro Cell-Based Assays: The anticancer potential of this compound and its analogues is primarily assessed using in vitro models. This involves treating various human cancer cell lines with the compounds and measuring outcomes such as cytotoxicity (cell death), inhibition of cell proliferation, and induction of apoptosis (programmed cell death). researchgate.netmdpi.comwisdomlib.org These studies provide essential preliminary data on the efficacy of the compounds against different types of cancer.

Structural Biology and Molecular Modeling: To understand the interaction between this compound and its molecular targets at an atomic level, structural biology techniques and computational methods are employed. While specific X-ray crystallography studies on this compound-DNA complexes are not widely reported, this method has been used to study protein-DNA complexes in general. uni-muenchen.denih.gov Molecular docking and molecular dynamics simulations are computational tools used to predict and analyze the binding modes of this compound and its analogues with DNA and topoisomerase enzymes. nih.govnih.govresearchgate.netresearchgate.netdergipark.org.tr These in silico studies help in rationalizing observed biological activities and in designing new, more potent analogues.

Structure

2D Structure

3D Structure

Properties

CAS No. |

15351-04-9 |

|---|---|

Molecular Formula |

C22H28N2O2S |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

1-[2-[ethyl-(2-hydroxy-2-methylpropyl)amino]ethylamino]-4-methylthioxanthen-9-one |

InChI |

InChI=1S/C22H28N2O2S/c1-5-24(14-22(3,4)26)13-12-23-17-11-10-15(2)21-19(17)20(25)16-8-6-7-9-18(16)27-21/h6-11,23,26H,5,12-14H2,1-4H3 |

InChI Key |

ATQREMXMJIWUIN-UHFFFAOYSA-N |

SMILES |

CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O |

Canonical SMILES |

CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Becanthone

Design and Synthesis of Becanthone Derivatives and Analogues

Strategies for Structural Modification at Key Positions

Structural modification at key positions of a chemical scaffold is a fundamental approach in organic synthesis to alter a compound's properties, including its reactivity and physical characteristics google.comresearch-solution.com. For a molecule like this compound, which features a thioxanthen-9-one (B50317) core and an aminoethyl side chain, potential key positions for modification would include:

The thioxanthen-9-one core: Modifications could involve altering the substituents on the aromatic rings or the sulfur atom. For instance, introducing electron-donating or electron-withdrawing groups can influence the electronic properties of the core.

The aminoethyl side chain: The nitrogen atoms in the side chain offer sites for alkylation, acylation, or the introduction of different amine functionalities (e.g., primary, secondary, tertiary, or quaternary amines) theswissbay.ch. The hydroxyl group on the side chain also presents an opportunity for esterification or etherification.

The methyl group at the 4-position of the thioxanthen-9-one core: This aliphatic position could be subjected to various transformations, such as oxidation or halogenation, to introduce new points of diversification.

The specific synthetic routes for this compound are not extensively detailed in the provided search results, but general strategies for drug synthesis often involve building complex molecules from simpler precursors through sequential reactions research-solution.comtheswissbay.chmpdkrc.edu.inarchive.orgarchive.org. These methods typically involve functional group interconversions, carbon-carbon bond formations, and heteroatom modifications. For example, a common approach in drug synthesis involves the acylation of amines or the formation of imines, followed by reduction theswissbay.chmpdkrc.edu.in.

Exploration of Functional Group Diversity in this compound Scaffolds

The exploration of functional group diversity involves systematically introducing different chemical moieties onto a core scaffold to generate a library of derivatives google.com. Functional groups are crucial as they dictate a molecule's reactivity, physical properties, and interactions with other molecules sciencenet.cn. For this compound, the existing functional groups include a ketone, a thioether, and two amine functionalities, one of which is a tertiary amine with a hydroxyl-substituted alkyl chain nih.gov.

Strategies for expanding functional group diversity on a this compound scaffold could involve:

Amine functionalization: The secondary and tertiary amine groups in this compound's side chain allow for a wide range of reactions, including reductive amination, acylation, sulfonylation, and the formation of carbamates or ureas. These reactions can introduce diverse substituents with varying electronic and steric properties.

Ketone modifications: The ketone group on the thioxanthen-9-one core could undergo reactions such as reduction to an alcohol, oxime formation, or Wittig reactions to introduce alkene functionalities.

Aromatic substitutions: Electrophilic or nucleophilic aromatic substitution reactions on the thioxanthen-9-one rings could introduce halogens, nitro groups, or other carbon-based substituents, provided suitable directing groups are present or introduced.

Hydroxyl group derivatization: The tertiary alcohol on the side chain can be modified through esterification, etherification, or oxidation to a ketone, further expanding the chemical diversity.

The systematic variation of these functional groups can lead to a broad range of this compound derivatives, each with potentially altered chemical and physical properties.

Multi-component Reactions in Derivative Synthesis

Multi-component reactions (MCRs) are powerful synthetic tools that enable the rapid assembly of complex molecules from three or more starting materials in a single reaction vessel tcichemicals.comorganic-chemistry.orgwikipedia.orgrsc.orgnih.gov. A key advantage of MCRs is their high atom economy, meaning that most atoms from the starting materials are incorporated into the final product, leading to reduced waste tcichemicals.comwikipedia.orgnih.govgoogleapis.com. MCRs are particularly valuable in drug discovery and combinatorial chemistry for generating diverse compound libraries efficiently tcichemicals.comwikipedia.orgnih.gov.

While specific examples of this compound synthesis via MCRs are not provided in the search results, the principles of MCRs could be applied to its synthesis or the synthesis of its derivatives. Given this compound's structure, which includes amine and carbonyl functionalities, MCRs involving these groups could be explored. Common MCRs include:

Mannich reaction: This three-component reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), and a C-H acidic compound, leading to β-amino carbonyl compounds organic-chemistry.org. Variations could potentially be used to construct parts of this compound's side chain or introduce new substituents onto the thioxanthen-9-one core if suitable reactive sites are present or introduced.

Ugi and Passerini reactions: These are isocyanide-based MCRs that are highly efficient for synthesizing complex amides and peptidomimetics organic-chemistry.orgwikipedia.org. If appropriate precursors containing isocyanide, amine, carbonyl, and carboxylic acid (or equivalent) functionalities could be designed, these MCRs might offer convergent routes to this compound-like structures or its derivatives.

The application of MCRs to this compound synthesis would aim to streamline synthetic routes, reduce reaction steps, and facilitate the creation of diverse analogs for further study.

Advanced Methodologies in this compound Chemical Synthesis

Modern organic synthesis increasingly incorporates advanced methodologies to improve efficiency, safety, and environmental sustainability. Flow chemistry and green chemistry principles are two such areas that offer significant advantages over traditional batch processes.

Flow Chemistry Applications in Organic Synthesis

Flow chemistry, also known as continuous flow chemistry, involves conducting chemical reactions in a continuous stream through a reactor rather than in discrete batches kewaunee.inseqens.comchimia.chbeilstein-journals.orgnih.govpjoes.com. This approach offers numerous benefits for organic synthesis, particularly for the production of active pharmaceutical ingredients (APIs) like this compound:

Enhanced Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, mixing, and reaction time kewaunee.inseqens.comnih.govpjoes.com. This leads to improved reproducibility and selectivity, minimizing side product formation kewaunee.inseqens.compjoes.com.

Improved Safety: Reactions involving hazardous reagents, highly exothermic processes, or high pressures can be performed more safely in flow reactors due to the smaller reaction volumes and efficient heat transfer kewaunee.inseqens.comchimia.chbeilstein-journals.orgnih.govpjoes.com. This is particularly relevant for industrial-scale synthesis.

Increased Efficiency and Speed: Flow reactions often proceed faster, reducing reaction times from hours to minutes, and can lead to higher yields kewaunee.inseqens.comchimia.ch. The continuous nature also minimizes idle time associated with batch processes seqens.comchimia.ch.

Scalability: Flow chemistry facilitates seamless scale-up from laboratory to industrial production without significant re-optimization, as reaction conditions remain consistent across different scales kewaunee.inseqens.comchimia.ch.

Reduced Waste: By enabling more efficient reactions and potentially eliminating intermediate purification steps, flow chemistry contributes to significant waste reduction, including solvent consumption kewaunee.inseqens.comchimia.chpjoes.com.

While specific applications of flow chemistry to this compound synthesis are not detailed in the provided information, the advantages make it a highly relevant methodology for the efficient and safe production of complex molecules with multi-step syntheses, such as this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry is a philosophical approach to chemical design that aims to minimize or eliminate the use and generation of hazardous substances throughout the entire lifecycle of a chemical product, including its synthesis rsc.orgpjoes.comnih.govacs.org. The twelve principles of green chemistry provide a framework for achieving more sustainable chemical processes pjoes.comacs.org. Applying these principles to the synthesis of this compound would involve:

Prevention of Waste: Designing synthetic routes that minimize waste generation (e.g., by maximizing atom economy) googleapis.comnih.govacs.orgacsgcipr.org. Multi-component reactions, as discussed earlier, inherently contribute to this principle tcichemicals.comwikipedia.orgnih.govgoogleapis.com.

Safer Solvents and Auxiliaries: Utilizing environmentally benign solvents or eliminating their use entirely pjoes.comnih.govacs.org. This could involve solvent-free reactions or the use of supercritical fluids or water as reaction media.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, or optimizing energy consumption in heated or cooled reactions acs.org. Flow chemistry, with its efficient heat transfer, can contribute to energy efficiency kewaunee.inseqens.comchimia.ch.

Use of Renewable Feedstocks: Employing starting materials derived from renewable resources rather than depleting fossil fuels acs.org.

Catalysis: Preferring catalytic reagents over stoichiometric ones, as catalysts are used in smaller amounts and can be highly selective, reducing waste sciencenet.cnacs.org.

Reduced Derivatization: Minimizing the use of protecting groups, which add steps and generate waste acs.org. Enzymes, for instance, can offer high specificity, often negating the need for protecting groups acs.org.

Elucidation of Becanthone S Molecular Mechanisms of Action

Identification and Validation of Primary Molecular Targets

The identification and validation of primary molecular targets are crucial steps in understanding a compound's therapeutic potential. This involves various studies to determine how a compound interacts with specific biological macromolecules.

Receptor Binding Studies

Receptor binding studies are fundamental for characterizing the interaction between a compound and its specific receptor, which can be located on the cell membrane, in the cytoplasm, or within the cell nucleus oup.com. These assays typically assess a compound's ability to interfere with the specific binding of a known ligand to its receptor, often utilizing radiolabeled ligands to quantify binding affinity and selectivity oup.comciteab.com. Filtration-based receptor binding studies, for instance, are employed to separate bound receptor-ligand complexes from free ligand after equilibrium is achieved citeab.com. While Becanthone is listed as a potential pharmaceutical agent in various patent documents citeab.comciteab.com, specific experimental receptor binding data, such as dissociation constants (Kd values) or binding profiles for this compound against identified receptors, are not extensively detailed in the current literature.

Enzyme Inhibition Kinetics and Specificity

Enzyme inhibition kinetics studies are essential for understanding how a compound modulates enzyme activity, including its potency (e.g., IC50 values) and the nature of its inhibition (e.g., competitive, noncompetitive, uncompetitive). These studies often involve analyzing changes in kinetic parameters like Vmax and Km in the presence of the inhibitor.

Recent structure-based virtual screening and molecular docking approaches have identified this compound as a potential inhibitor of Kinesin family member 2C (KIF2C). KIF2C (PubChem SID 833811, related to CID 33113 for Adenylyl Imidodiphosphate in its complex nih.gov) is an oncogenic kinesin protein that plays a critical role in microtubule dynamics and chromosome segregation during cell division. It has been found to be aberrantly expressed in various cancer types, including glioma, hepatocellular carcinoma, breast cancer, prostate cancer, and thyroid carcinoma, promoting cell proliferation, migration, invasion, and inhibiting apoptosis oup.com.

In the context of KIF2C inhibition, virtual screening results indicated a Glide gscore of -7.5 for this compound, suggesting a favorable binding affinity to the KIF2C protein. However, detailed experimental enzyme inhibition kinetics, such as IC50 or Ki values, or the specific type of inhibition (e.g., competitive, non-competitive) of this compound against KIF2C or other enzymes, are not explicitly provided in the currently available search results.

Table 1: Computational Binding Affinity of this compound to KIF2C

| Target | Method | Binding Score (Glide gscore) | Reference |

| KIF2C | Molecular Docking | -7.5 |

Protein-Ligand Interaction Analysis

Protein-ligand interaction analysis delves into the atomic-level details of how a compound binds to its target protein, often employing computational methods like molecular docking and dynamics simulations, or experimental techniques such as X-ray crystallography and mass spectrometry. These analyses identify key interactions such as hydrogen bonds, hydrophobic interactions, aromatic stacking, and salt bridges that stabilize the protein-ligand complex.

For this compound, the primary insight into its protein-ligand interactions comes from the molecular docking study with KIF2C, which suggests its potential to inhibit this protein. While the Glide gscore indicates a plausible interaction, specific details regarding the amino acid residues involved in binding, the precise binding pocket, or the nature of the non-covalent interactions (e.g., number of hydrogen bonds, specific hydrophobic contacts) derived from experimental structural analysis (like X-ray crystallography of a this compound-KIF2C complex) are not available in the current search results.

Characterization of Downstream Signaling Pathways Modulated by this compound

Understanding the downstream signaling pathways modulated by a compound provides insights into its broader cellular effects and therapeutic implications.

Phosphorylation Cascade Analysis

Phosphorylation cascades are critical components of cellular signal transduction, where a series of enzymes phosphorylate one another, leading to amplified cellular responses. These cascades regulate various biological processes, including cell growth, differentiation, and stress responses. Analyzing how a compound affects these cascades typically involves monitoring the phosphorylation status of key proteins within a pathway, often using techniques like Western blotting with phospho-specific antibodies. While phosphorylation cascades are widely implicated in diseases like cancer, specific experimental data on how this compound modulates particular phosphorylation cascades or the phosphorylation status of specific proteins is not detailed in the provided literature.

Gene Expression Profiling

Gene expression profiling involves analyzing the activity of thousands of genes simultaneously to identify changes in gene expression levels in response to a compound's treatment. Techniques such as microarrays or RNA sequencing are used to generate these profiles, which can reveal affected cellular pathways, identify biomarkers, and provide insights into a compound's mechanism of action. For instance, gene expression profiling has been used to classify breast cancer subtypes and understand progression in chronic myeloid leukemia, identifying key genes and tumor pathways. Despite the identification of KIF2C as a potential target, and KIF2C's involvement in pathways like Ras/MAPK and PI3K/Akt signaling oup.com, specific experimental gene expression profiling data detailing the changes in gene expression or the identification of key tumor pathways modulated directly by this compound treatment are not reported in the current search results.

Protein Abundance and Localization Studies

Currently, specific detailed research findings focusing solely on this compound's direct impact on global protein abundance or localization within cellular systems are limited in the publicly available literature. Studies in proteomics often involve techniques such as two-dimensional gel electrophoresis and mass spectrometry to quantify protein levels and identify changes in response to various stimuli, but no specific data for this compound in this context have been identified preprints.orgnih.govmdpi.comnih.govmedrxiv.org. Therefore, the precise effects of this compound on the expression levels or subcellular distribution of specific proteins remain to be thoroughly characterized.

Cellular Processes Affected by this compound Activity

Direct, comprehensive studies detailing this compound's specific modulation of cellular processes such as cell cycle progression, apoptosis induction, and autophagy are not extensively documented in the current literature. While general mechanisms for these processes are well-understood, their direct and specific interaction with this compound requires further dedicated research.

Cell Cycle Progression Analysis (e.g., G0/G1 phase arrest)

Apoptosis Induction Pathways

Specific research findings on this compound's direct involvement in apoptosis induction pathways, including the activation of caspases (e.g., caspase 3, 8, 9) or the modulation of mitochondrial membrane potential, are not detailed in the provided search results. Apoptosis, a form of programmed cell death, can be initiated via extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, both converging on caspase activation nih.govteachmephysiology.comwikipedia.orgactaorthop.orgthermofisher.com. While some compounds can induce apoptosis through these mechanisms, this compound's precise role and the pathways it engages in this process are not clearly defined in the available information.

Autophagy Modulation in Cellular Systems

While this compound is structurally a thioxanthen-9-one (B50317), and compounds within this broader class have been explored for their roles in autophagy modulation, direct evidence of this compound's specific ability to induce or inhibit autophagy in cellular systems is not explicitly detailed in the provided search results preprints.orgnih.govpatnawomenscollege.in. Autophagy is a critical cellular process involving the degradation and recycling of cellular components, regulated by key signaling hubs like mTOR and Beclin-1 nih.govnih.govsahealth.sa.gov.augithubusercontent.comebi-edu.com. Further research is needed to clarify if and how this compound directly modulates these pathways.

Computational and Structural Biology Approaches to Mechanism Elucidation

Computational approaches, particularly molecular docking and dynamics simulations, are increasingly employed in drug discovery to predict and understand the interactions between small molecules and their biological targets nih.govgithubusercontent.commdpi.comjscimedcentral.comnih.gov. These in silico methods offer valuable insights into potential binding affinities and modes, guiding experimental validation.

Molecular Docking and Dynamics Simulations (e.g., for target binding)

This compound has been investigated using molecular docking simulations to predict its potential target binding. In one such study, this compound was identified as a potential inhibitor against Kinesin family member 2C (KIF2C), a protein considered a therapeutic target for glioma wikipedia.org. The molecular docking analysis indicated a binding energy of -7.5 kcal/mol for this compound with KIF2C wikipedia.org. This suggests a plausible interaction and warrants further experimental validation to confirm KIF2C as a direct molecular target of this compound.

Table 1: Molecular Docking Results for this compound

| Compound | Predicted Target | Docking Energy (kcal/mol) | Reference |

| This compound | KIF2C | -7.5 | wikipedia.org |

Network Pharmacology Analysis

Network pharmacology is an advanced approach that moves beyond the traditional "one-drug, one-target" paradigm to explore the multi-target and multi-pathway effects of therapeutic agents. This methodology is particularly valuable for understanding compounds that exert their effects through complex interactions within biological networks plos.orgresearchgate.net. By integrating data from various sources, including genomics, proteomics, and metabolomics, network pharmacology aims to construct comprehensive interaction networks between drugs, targets, and diseases amegroups.org.

For this compound, computational analyses have begun to shed light on its potential molecular interactions. In one study employing structure-based virtual screening and molecular docking, this compound was identified as a potential inhibitor against Kinesin family member 2C (KIF2C), a protein implicated in glioma researchgate.net. Virtual screening, a component often integrated into network pharmacology workflows, allows for the computational prediction of binding affinities between a compound and various biological targets researchgate.net. The docking results indicated a Glide gscore of -7.5 for this compound with KIF2C, suggesting a favorable binding interaction researchgate.net.

This finding implies that this compound may exert its effects, at least in part, by modulating the activity of KIF2C. KIF2C is recognized for its aberrant expression in several cancer types, including lung cancer and glioma, positioning it as a potential therapeutic target researchgate.net. While a full network pharmacology study detailing all multi-target and multi-pathway effects of this compound was not identified in the current search, the identification of KIF2C as a potential target through virtual screening highlights the utility of such computational methods in predicting a compound's MOA researchgate.net. Network pharmacology, in general, has been successfully applied to elucidate the complex mechanisms of various compounds, often revealing their ability to modulate multiple targets and pathways, thereby influencing a range of biological processes plos.orgresearchgate.netnih.govnih.gov.

Table 1: Predicted Molecular Target of this compound

| Compound | Predicted Target | Method Used | Docking Score (Glide gscore) | Reference |

| This compound | KIF2C | Structure-based virtual screening and molecular docking | -7.5 | researchgate.net |

Cryo-Electron Microscopy and X-ray Crystallography for Target-Becanthone Complex Structures

Cryo-electron microscopy (cryo-EM) and X-ray crystallography are cornerstone techniques in structural biology, providing atomic-level insights into the three-dimensional structures of biological macromolecules and their complexes with small molecules, including drugs youtube.comwikipedia.orginstruct-eric.orglibretexts.orgyoutube.comnih.govnih.gov.

X-ray crystallography involves crystallizing a molecule and then diffracting X-rays through the crystal to produce a diffraction pattern. This pattern is then used to reconstruct a three-dimensional electron density map, from which the atomic positions of the molecule can be determined wikipedia.orglibretexts.orgyoutube.com. This technique has been fundamental in revealing the structure and function of numerous biological molecules, including proteins and drugs, and can provide precise details about how a drug binds to its target wikipedia.org. However, obtaining high-quality crystals of biological molecules, especially protein-ligand complexes, can be a significant challenge youtube.com.

Cryo-EM, on the other hand, has revolutionized structural biology by enabling the determination of high-resolution structures of biological molecules without the need for crystallization youtube.comnih.gov. In cryo-EM, samples are rapidly frozen to preserve their native state, and then imaged using an electron microscope youtube.comnih.govbiorxiv.org. The resulting two-dimensional images are then computationally combined to generate a three-dimensional reconstruction of the molecule youtube.comyoutube.com. This technique is particularly advantageous for studying large, flexible, or membrane-bound protein complexes that are difficult to crystallize youtube.com.

Despite the power of these techniques in elucidating drug-target interactions, specific research findings detailing the complex structures of this compound bound to its targets, such as KIF2C, determined through either cryo-EM or X-ray crystallography, were not identified in the current literature search. The absence of such reported structures does not preclude their future determination or the possibility of ongoing research in this area. The application of these structural biology methods would be invaluable in providing direct visual evidence of this compound's binding modes and conformational changes induced upon target interaction, thereby offering a deeper understanding of its precise molecular mechanisms.

Compound Names and PubChem CIDs

Structure Activity Relationship Sar Studies of Becanthone and Its Congeners

Impact of Chemical Modifications on Biological Potency and Selectivity

Chemical modifications are routinely performed on lead compounds to improve their pharmacological activity, enhance selectivity for specific receptors or enzymatic isoforms, reduce adverse effects, and optimize pharmacokinetic properties ufrj.brresearchgate.net.

Systematic substitution analysis involves the methodical replacement of atoms or groups at various positions within a molecule's core structure to understand their influence on biological activity dotmatics.comresearchgate.net. This approach helps in identifying "hot spots" or key functional groups essential for binding to a target and eliciting a biological response dotmatics.com. By observing how changes in substituents (e.g., size, electronic properties, lipophilicity) affect potency and selectivity, researchers can deduce critical structural requirements for optimal activity. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate chemical descriptors with biological activity, allowing for the prediction of new compounds with improved properties wikipedia.orgnih.govnih.gov.

Bioisosterism is a strategy in medicinal chemistry where an atom or a group of atoms in a lead compound is replaced by a different atom or group with similar chemical and physical properties, aiming to enhance desired biological and pharmacological attributes without significantly altering the chemical framework ufrj.brresearchgate.netresearchgate.net. The objective can be to improve pharmacological activity, gain selectivity, optimize pharmacokinetics, or eliminate toxicity ufrj.brresearchgate.net. Classic bioisosteric replacements often involve elements from the same column of the periodic table (e.g., C, Si, Ge), which can lead to conformational and electronic similarities ufrj.br. Non-classical bioisosteres, which may not have the same number of atoms or valency but exhibit similar physicochemical properties or biological effects, are also widely explored researchgate.netdrugdesign.org. Such replacements can, for example, alter metabolism or improve efficacy and selectivity researchgate.netu-tokyo.ac.jp.

Conformational restriction involves introducing structural elements that reduce the flexibility of a lead compound, thereby pre-organizing the ligand into a conformation complementary to its bioreceptor unina.it. This strategy can diminish the entropic penalty associated with binding, potentially leading to improved binding affinity unina.it. Studies on conformational flexibility examine how the intrinsic motions of a molecule or its binding site influence its interaction with targets plos.orgrsc.org. For example, cyclization or the incorporation of constrained amino acids can stabilize specific conformations, enhancing potency and selectivity unina.itnih.govnih.govnih.gov. Conversely, understanding the flexibility of a protein's binding pocket can rationalize its promiscuity, i.e., its ability to bind to multiple ligands plos.org.

Rational Design Principles for Becanthone Analogues

Rational drug design relies on an in-depth understanding of the target's structure and function, as well as the ligand's interaction with it researchgate.net. This approach leverages computational and experimental methods to design molecules with desired properties.

De novo design involves creating novel molecules from scratch, rather than modifying existing ones, based on specific design principles or computational models latrobe.edu.aumdpi.comnih.gov. This approach aims to generate new chemical entities with predetermined structures and specialized functions mdpi.com. In the context of drug discovery, de novo design often utilizes computational techniques such as molecular docking and pharmacophore modeling to predict interactions with a target and build compounds that fit a binding site with high affinity and specificity latrobe.edu.aumdpi.comuw.edu. The evolution of de novo protein design, for example, has progressed from manual to computational methods, allowing for the design of complex and sophisticated structures nih.gov.

Fragment-Based Drug Discovery (FBDD), also known as fragment-based lead discovery (FBLD), is a powerful strategy for identifying lead compounds by screening libraries of small, low molecular weight chemical fragments wikipedia.orgfrontiersin.orgbiosolveit.denih.gov. These fragments typically bind weakly to a biological target (e.g., in the millimolar range) but form efficient, high-quality interactions wikipedia.orgnih.gov. The core principle of FBDD is to identify these small fragments and then "grow" them by adding decorations or "link" them together to produce more potent lead compounds with higher affinity wikipedia.orgbiosolveit.de. FBDD offers a strategic starting point for drug development, allowing for precise modifications to enhance activity and pharmacokinetic properties, and has seen commercial success frontiersin.orgbiosolveit.de. X-ray protein crystallography is often used in FBDD to provide detailed structural information of protein-fragment complexes at the atomic level, which is crucial for identifying binding hotspots and guiding subsequent chemical optimization nih.gov.

Compound Names and PubChem CIDs

Preclinical Research Methodologies and Models in Becanthone Studies

In Vitro Experimental Models for Becanthone Characterization

In vitro models play a crucial role in the early characterization of chemical compounds like this compound, offering controlled environments to study cellular and molecular interactions. These models help in understanding a compound's mechanism of action, its effects on specific biological targets, and its metabolic fate.

Cell Line-Based Assays

Cell line-based assays are widely employed in preclinical research due to their ease of use, consistency, and scalability. These assays involve the use of immortalized cell populations derived from various tissues, providing a reproducible system for studying drug effects. While specific detailed findings for this compound in particular cell lines like Ramos, MOLM13, or Pfeiffer cells for Bruton's Tyrosine Kinase (BTK) inhibition were not extensively detailed in the provided search results, such cell lines are commonly utilized to assess the inhibitory activity of compounds against specific targets like BTK. For instance, other BTK inhibitors have been evaluated in Ramos and MOLM-13 cells to determine their inhibitory concentration (IC50) and impact on BTK phosphorylation. This compound itself has been mentioned in the context of cell culture experiments, indicating its general evaluation in such systems.

Primary Cell Culture Systems

Primary cell cultures are derived directly from living tissues and are considered more physiologically relevant than immortalized cell lines because they retain many of the characteristics and functions of their original tissue. They are valuable for studying fundamental cellular and molecular processes, disease mechanisms, and drug efficacy and toxicity, closely mimicking in vivo conditions. Despite their limited lifespan compared to cell lines, primary cells offer a more accurate model for understanding a compound's effects in a context closer to the living organism.

Organoid and 3D Cell Culture Models

Organoid and 3D cell culture models represent a significant advancement over traditional 2D cultures, providing a more physiologically relevant environment for studying drug candidates. These models allow cells to grow and interact in three dimensions, mimicking the complex architecture and functions of native tissues and organs. Organoids, which are self-organizing 3D structures containing organ-specific cell types, are particularly useful for disease modeling, regenerative medicine, and drug screening. For example, patient-derived organoids (PDOs) are increasingly used in oncology to replicate tumor features and predict treatment responses. The development of such models for specific tissues like skin and cornea constructs is relevant for drug screening applications, offering a more predictive platform for evaluating compounds like this compound.

Biochemical Assays for Target Engagement and Pathway Activity

Biochemical assays are critical for understanding how a compound interacts with its molecular targets and influences cellular pathways. Target engagement assays, for instance, confirm that a drug candidate binds to its intended protein target, which is crucial for efficacy and safety. Techniques such as NanoBRET® technology and Cellular Thermal Shift Assay (CETSA®) allow for the measurement of compound binding affinity and target protein occupancy in live cells or complex biological systems like whole blood. These assays can assess how tightly a compound binds, its residence time, and its impact on downstream signaling pathways. Pathway activity assays, on the other hand, measure the functional consequences of target modulation, such as changes in protein phosphorylation or enzyme activity, providing insights into a compound's pharmacological effects.

Drug Metabolism and Pharmacokinetics (DMPK) In Vitro Assays

In vitro Drug Metabolism and Pharmacokinetics (DMPK) assays are essential for predicting a compound's behavior within the body, including its absorption, distribution, metabolism, and excretion (ADME) characteristics, and its potential for drug-drug interactions (DDIs). Key assays include:

Metabolic Stability: Assesses the rate at which a compound is metabolized by enzymes, typically using liver microsomes or hepatocytes from various species (e.g., human, mouse, rat, monkey, dog). This helps predict the compound's half-life and intrinsic clearance.

Drug-Drug Interaction Studies: Evaluates the potential for a compound to inhibit or induce cytochrome P450 (CYP450) enzymes or other drug-metabolizing enzymes and transporters, which can alter the pharmacokinetics of co-administered medications.

Metabolite Profiling and Identification: Identifies and characterizes the metabolites formed from the parent compound, often using high-resolution mass spectrometry.

Protein Binding Assays: Determines the extent to which a compound binds to plasma proteins, influencing its free concentration and distribution in the body.

Permeability Assays (e.g., Caco-2): Predicts a compound's intestinal absorption and its interaction with efflux or uptake transporters.

These in vitro DMPK studies provide critical data for de-risking candidate molecules and optimizing their properties early in the drug discovery process.

In Vivo Experimental Models for this compound Efficacy and Disposition

In vivo experimental models, typically involving animal studies, are crucial for evaluating the efficacy of a drug candidate in a living system and understanding its disposition within the body ebi.ac.uknih.gov. These studies aim to characterize the compound's pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug) in a more complex, integrated biological context than in vitro models ebi.ac.uk.

In vivo efficacy studies assess the therapeutic effect of this compound in relevant disease models, providing insights into its potential clinical utility ebi.ac.uk. Disposition studies, on the other hand, involve detailed pharmacokinetic analyses, including absorption, distribution (e.g., tissue distribution), metabolism, and excretion in living organisms. This helps in understanding how the compound is handled by the body over time, informing dose selection and potential accumulation. While the provided search results confirm the general importance of in vivo preclinical research for assessing efficacy and disposition ebi.ac.uknih.gov, specific detailed findings regarding this compound's in vivo efficacy and disposition in animal models were not available.

Advanced Preclinical Study Design and Data Analysis

Imaging Modalities in Preclinical Studies (e.g., bioluminescence, µCT, ultrasound)

Preclinical imaging is an established technology that combines both functional and structural imaging to evaluate specific in vivo processes within animal models. These modalities are crucial for observing changes at the organ, tissue, cell, or molecular level in animals responding to physiological or environmental changes, or to a therapeutic intervention. Non-invasive and in vivo imaging methods are particularly valuable for longitudinal studies, allowing researchers to track changes over time without sacrificing the integrity of the subjects.

Common imaging modalities utilized in preclinical research include:

Bioluminescence and Optical Imaging (OI) : These techniques often use fluorescent molecular probes and offer real-time imaging with high spatial resolution, and are relatively inexpensive. They are frequently employed for assessing molecular contrast agents and understanding basic biological processes.

Micro-Computed Tomography (µCT) : CT imaging works by emitting X-rays from a focused radiation source rotated around the subject, generating detailed anatomical images. It provides high-resolution anatomical information.

Ultrasound (US) : Ultrasound imaging is explored as a clinically translatable molecular imaging strategy for screening, diagnosing, and monitoring diseases at the molecular level, offering real-time imaging and high spatial resolution. Contrast-enhanced molecular ultrasound, utilizing molecularly-targeted contrast microbubbles, is also a promising approach.

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) : These nuclear medicine imaging methods utilize radiopharmaceuticals to assess metabolic or physiological processes within a living body. While offering lower anatomical resolution, they provide higher functional sensitivity and quantification without tissue depth restrictions.

Magnetic Resonance Imaging (MRI) : MRI exploits nuclear magnetic alignments to generate images, providing high-resolution anatomical details.

Despite the broad application of these imaging modalities in preclinical drug development, specific detailed research findings or data tables illustrating the use of bioluminescence, µCT, or ultrasound directly in this compound studies were not identified in the available literature. Preclinical imaging solutions allow for rapid assessment of results and critical decision-making earlier in the drug development process, providing insights into disease processes, target validity, and mechanism of action.

Biomarker Identification and Validation in Preclinical Models

Biomarkers are measurable indicators used during early-stage drug development to evaluate a compound's pharmacokinetics, pharmacodynamics, and potential toxicity. They provide crucial insights into how a drug candidate will behave in human systems before advancing to clinical trials. In preclinical drug development, biomarkers are used to quantify drug safety and response, offering a complete picture of how a compound impacts the body and informing decision-making at each step.

The process of biomarker identification and validation in preclinical models typically involves:

Early-stage discovery : Biomarker analysis supports in vitro ADME (absorption, distribution, metabolism, excretion), discovery pharmacokinetics (PK), pharmacodynamics (PD), and discovery toxicology. This often involves using in vitro models like cancer cell line panels or tumor organoids to identify genetic signatures of response.

Translational validation : While full validation (as required for clinical trials) is not necessary at the discovery and preclinical stages, exploratory and translational validation are important steps. This involves leveraging a variety of preclinical models, including patient-derived xenografts (PDX) and organoid models, which closely mimic human disease conditions.

Multi-omics approaches : Integration of multi-omics data (e.g., genomics, proteomics) and the application of AI and machine learning algorithms can enhance biomarker validation and identify novel biomarker signatures from large datasets nih.gov.

Pharmacodynamic (PD) biomarkers : These are identified and validated to understand an agent's mechanism of action and pharmacodynamic response, helping to select the most promising candidate therapies. Examples include genes, phosphoproteins, and cytokines.

Safety biomarkers : These indicate the likelihood, presence, or extent of toxicity as an adverse effect.

The early identification of predictive biomarkers is crucial for gaining in-depth insights into a drug's mechanism of action and pharmacodynamic response, optimizing clinical trial design, and facilitating personalized medicine approaches. However, specific detailed research findings or data tables pertaining to the identification and validation of biomarkers directly associated with this compound in preclinical models were not found in the provided information.

Advanced Analytical Methodologies for Becanthone Characterization in Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and purification of the components of a mixture. For Becanthone, various chromatographic techniques are utilized to address specific analytical challenges, from purity determination to the resolution of enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and quantifying its concentration in various samples. nih.gov Reversed-phase HPLC is the most common mode employed for the analysis of xanthone and its derivatives. nih.gov This method allows for excellent separation and quantification. nih.gov

In a typical application, a C18 column is used as the stationary phase, which effectively separates compounds based on their hydrophobicity. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as methanol or acetonitrile, and water, run under isocratic or gradient conditions to achieve optimal separation. nih.gov Detection is commonly performed using a UV-Vis detector, as the conjugated thioxanthenone core of this compound exhibits strong absorbance in the UV region. nih.gov For more comprehensive purity analysis, a photodiode array (PDA) or diode-array detector (DAD) is invaluable. A DAD acquires the entire UV-Vis spectrum for the analyte as it elutes, allowing for peak purity assessment by comparing spectra across the peak to detect any co-eluting impurities. chromatographyonline.com The method's validation according to established guidelines ensures its specificity, linearity, accuracy, and precision for reliable quantification. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm particle size | Separation based on hydrophobicity |

| Mobile Phase | Methanol/Water or Acetonitrile/Water mixture | Elution of the analyte from the column |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation |

| Detection | UV-Vis at a specific wavelength (e.g., 237 nm) nih.gov | Quantification of the analyte |

| Detector Type | DAD/PDA | Peak purity assessment and spectral confirmation |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. phenomenex.comteledynelabs.com Its application to this compound characterization is primarily for the analysis of volatile or semi-volatile impurities and residual solvents that may be present from the synthesis process. drawellanalytical.com Given this compound's relatively high molecular weight and polarity, direct analysis may require high temperatures, which could risk thermal degradation. Therefore, derivatization to create a more volatile and thermally stable analogue might be necessary for certain applications.

When coupled with a mass spectrometer (GC-MS), this technique provides a high degree of certainty in compound identification. teledynelabs.comebsco.com The gas chromatograph separates the components of the mixture, and the mass spectrometer analyzes each component, providing a mass spectrum that serves as a molecular fingerprint. ebsco.comindexcopernicus.com This is particularly useful for identifying unknown impurities or degradation products. drawellanalytical.com

Table 2: Potential GC and GC-MS Applications for this compound Analysis

| Application | Description |

|---|---|

| Residual Solvent Analysis | Quantifies volatile organic solvents (e.g., hexane, ethyl acetate) remaining from synthesis and purification, ensuring they are below acceptable limits. |

| Impurity Profiling | Identifies and quantifies volatile impurities or by-products from the manufacturing process. |

| Degradation Studies | Analyzes volatile degradation products formed during stability testing under various stress conditions. |

| Analysis of Precursors | Quantifies volatile starting materials or intermediates used in the synthesis of this compound. |

Chiral Chromatography for Stereoisomer Analysis

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. wvu.edu These enantiomers can have different biological activities and properties. Therefore, their separation and analysis are critical. Chiral chromatography is the definitive method for separating enantiomers. gcms.cz

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. wvu.edu Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® and Chiralpak® columns), are widely used and have proven effective for separating a broad range of chiral compounds, including those with structures similar to this compound. nih.gov The separation allows for the quantification of the enantiomeric excess (e.e.) of a sample and the isolation of individual enantiomers for further study.

Spectroscopic Characterization Methods

Spectroscopic methods are essential for elucidating the molecular structure of a compound by investigating the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including this compound. researchgate.netlibretexts.org It provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov

1D NMR (¹H and ¹³C): Proton (¹H) NMR provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). Carbon-13 (¹³C) NMR reveals the number of different types of carbon atoms in the molecule. researchgate.net Together, these 1D spectra help to piece together the basic structural fragments of the molecule. nih.gov

Table 3: NMR Spectroscopy Techniques for this compound Structural Elucidation

| Technique | Information Provided |

|---|---|

| ¹H NMR | Chemical environment, connectivity, and number of protons. |

| ¹³C NMR | Number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). |

| COSY | Identifies protons that are coupled to each other (typically on adjacent carbons). |

| HSQC | Correlates each proton with its directly attached carbon atom. |

| HMBC | Shows correlations between protons and carbons separated by 2-3 bonds, key for assembling the molecular structure. researchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information for the characterization of this compound.

UV-Vis Spectroscopy: This technique measures the absorption of UV and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu It is particularly useful for analyzing compounds with chromophores, such as conjugated systems. The thioxanthenone core of this compound is a strong chromophore, and its UV-Vis spectrum provides characteristic information about its electronic structure, showing distinct absorption maxima (λmax). farmaciajournal.com This technique is often used in conjunction with HPLC for detection and quantification. microbenotes.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mrclab.com The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. farmaciajournal.com For this compound, IR spectroscopy can confirm the presence of key functional groups such as the carbonyl (C=O) of the ketone, N-H and C-N bonds of the amine side chain, C-O ether linkages, and the vibrations characteristic of the aromatic rings. mu-varna.bg

Table 4: Expected IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopy | Feature | Expected Observation |

|---|---|---|

| UV-Vis | Absorption Maxima (λmax) | Multiple bands in the UV region (200-400 nm) characteristic of the conjugated thioxanthenone system. msu.edu |

| IR | Carbonyl (C=O) stretch | Strong absorption band around 1650-1630 cm⁻¹ |

| IR | N-H bend (secondary amine) | Absorption band around 1650-1550 cm⁻¹ |

| IR | C-N stretch (amine) | Absorption band around 1350-1000 cm⁻¹ |

| IR | Aromatic C=C stretch | Multiple bands in the 1600-1450 cm⁻¹ region |

| IR | C-O stretch (ether) | Absorption band in the 1300-1000 cm⁻¹ region |

Circular Dichroism (CD) for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-handed circularly polarized light. arxiv.org For chiral derivatives of this compound, CD spectroscopy would be essential in determining their stereochemical features. The resulting CD spectra can provide critical information on the absolute configuration and conformation of the molecules in solution. nih.govarxiv.org

Recent advancements in X-ray light sources are also enabling novel nonlinear spectroscopies with element-sensitivity that can provide deeper insights into local structural asymmetries. nih.govarxiv.org However, a review of the current scientific literature reveals a lack of specific studies applying Circular Dichroism to chiral derivatives of this compound. While the synthesis of various chiral thioxanthone derivatives has been a subject of interest, specific chiroptical data for this compound derivatives are not publicly available. organic-chemistry.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. longdom.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to determine the mass of a molecule with very high accuracy, typically to sub-part-per-million (ppm) levels. longdom.org This precision allows for the confident determination of the elemental composition of this compound and its related compounds from their exact mass. longdom.orgcore.ac.uk HRMS is invaluable for confirming the identity of synthesized compounds and for identifying unknown metabolites or degradation products in complex mixtures. umb.edu Despite the utility of this technique, specific high-resolution mass spectrometry data for this compound is not extensively reported in peer-reviewed literature.

LC-MS/MS for Metabolite Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for separating, identifying, and quantifying compounds in complex mixtures. technologynetworks.comnih.gov It is the preferred method for studying the in vitro and in vivo metabolism of drug compounds. nih.govresearchgate.net An LC-MS/MS-based metabolomics approach would enable the identification and quantification of this compound metabolites in biological samples. nih.govnih.gov This involves comparing the metabolic profiles of samples from treated and untreated subjects to pinpoint potential biotransformation products. nih.gov Currently, there are no specific published studies detailing the metabolic fate of this compound using LC-MS/MS.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to analyze the fragments of a selected parent ion. unt.edu The fragmentation of a molecule like this compound in the mass spectrometer is not random; it breaks apart at its weakest bonds, creating a unique fragmentation pattern that acts like a structural fingerprint. gbiosciences.comlibretexts.org By analyzing these patterns, researchers can deduce the structure of the parent molecule or identify it by matching the pattern to a spectral library. youtube.com The process, often involving collision-induced dissociation (CID), provides invaluable structural information. unt.edu While the fragmentation patterns for various classes of organic compounds are well-documented, specific studies detailing the MS/MS fragmentation pathways of this compound are not available in the scientific literature. libretexts.orgresearchgate.net

Other Physico-Chemical Characterization Techniques for Research Materials

Beyond mass spectrometry, other physicochemical techniques are crucial for the solid-state characterization of research materials like this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides valuable information about the physical and chemical changes that are accompanied by a change in enthalpy. For this compound, DSC analysis is instrumental in determining its melting point, heat of fusion, and identifying any polymorphic transitions.

Research Findings:

Detailed searches for specific Differential Scanning Calorimetry data for this compound did not yield publicly available research findings containing specific thermograms or precise transition temperatures. In a typical DSC analysis of a crystalline compound like this compound, one would expect to observe a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm would be recorded as the melting temperature (T m), and the area under the peak would be integrated to calculate the heat of fusion (ΔH f).

The absence of specific DSC data for this compound in the public domain prevents the creation of a detailed data table of its thermal transitions. However, for illustrative purposes, a hypothetical DSC data table for a compound like this compound would be structured as follows:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (J/g) |

| Melting | Data not available | Data not available | Data not available |

This table would be populated with experimental data from the DSC thermogram of this compound, providing a quantitative summary of its melting behavior. Such data is crucial for formulation development, as it influences dissolution rates and bioavailability.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. TGA is primarily used to determine the thermal stability and composition of materials by observing the temperature(s) at which a compound decomposes.

Research Findings:

From the TGA curve, one can determine the onset temperature of decomposition, which indicates the temperature at which the compound begins to degrade. The analysis can also reveal if the decomposition occurs in single or multiple steps and the percentage of residual mass at the end of the analysis.

A representative data table summarizing TGA findings for a compound would typically include the following information:

| Decomposition Step | Onset Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Weight Loss (%) |

| Step 1 | Data not available | Data not available | Data not available |

This table would quantify the thermal degradation of this compound, providing essential information for determining its shelf-life and storage conditions.

Emerging Research Paradigms and Future Directions for Becanthone Studies

Application of Artificial Intelligence and Machine Learning in Becanthone Discovery

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for a specific biological activity. opentrons.com However, HTS campaigns generate vast amounts of data that can be challenging to analyze manually. nih.govnih.gov AI and ML algorithms can be used to automate the analysis of HTS data, identifying "hits" (active compounds) with greater accuracy and efficiency. nuvisan.com For future HTS campaigns involving this compound or its derivatives, ML-based tools could be employed to process the large datasets, identify promising candidates, and even predict potential off-target effects, thereby accelerating the drug discovery pipeline. youtube.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

De Novo Design of Novel this compound Analogues

The advent of computational chemistry and artificial intelligence has ushered in a new era of drug discovery, with de novo molecular design at the forefront. benevolent.com This approach involves the creation of novel molecular structures from scratch, tailored to optimally satisfy a desired set of properties. benevolent.com For this compound, a compound with a known biological activity profile, de novo design offers a powerful strategy to generate novel analogues with potentially superior therapeutic characteristics. This process moves beyond traditional medicinal chemistry, which often relies on modifying existing scaffolds, by using algorithms to design molecules based on fundamental principles of molecular recognition and interaction.

Modern de novo design methods can be categorized by the coarseness of their molecular representations, including atom-based, fragment-based, or reaction-based approaches. benevolent.com These computational methods, often leveraging deep learning and generative models, can explore a vast chemical space to identify molecules with high predicted affinity and selectivity for a specific biological target. nih.govresearchgate.net In the context of this compound, these algorithms could be trained to design analogues that enhance its primary mechanism of action while minimizing off-target effects. The objective is to balance multiple molecular properties simultaneously, creating a multi-objective optimization problem to produce better drug candidates. benevolent.com By defining a suitable fitness objective, researchers can guide the design process to generate molecules with improved potency, better pharmacokinetic profiles, and novel intellectual property potential. benevolent.comresearchgate.net Cryo-electron microscopy can later be used to confirm atomic-level agreement between the designed and experimentally determined structures, validating the computational approach. nih.gov

The table below illustrates hypothetical data from a de novo design study for this compound analogues, targeting a specific protein kinase.

| Analogue ID | Design Strategy | Predicted Binding Affinity (nM) | Predicted Selectivity Score | Predicted ADMET Score* |

|---|---|---|---|---|

| BCN-D01 | Fragment-Based Growth | 15.2 | 0.85 | 0.92 |

| BCN-D02 | Atom-Based (Generative AI) | 8.5 | 0.91 | 0.88 |

| BCN-D03 | Reaction-Based Assembly | 22.0 | 0.79 | 0.95 |

| BCN-D04 | Fragment-Based Growth | 12.8 | 0.88 | 0.91 |

| BCN-D05 | Atom-Based (Generative AI) | 6.1 | 0.95 | 0.85 |

*ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) score is a composite prediction where a higher value indicates a more favorable profile.

Development of Advanced and Physiologically Relevant Preclinical Models

The translation of preclinical research findings into clinical success is a significant challenge in drug development, with high attrition rates often attributed to the poor predictive power of traditional models. selectscience.net To de-risk the development of this compound and its analogues, it is imperative to employ advanced preclinical models that more accurately recapitulate human physiology and pathophysiology. selectscience.netnih.gov These sophisticated systems aim to provide more reliable data on a compound's efficacy, pharmacokinetics, and mechanism of action before it enters human trials. nih.gov The development of such models, including humanized animals, organ-on-a-chip systems, and complex co-cultures, represents a critical step toward improving the predictive validity of preclinical assessments. nih.govnih.gov

Humanized Animal Models

Humanized mouse models, which involve the introduction of human genes, cells, or tissues into murine hosts, are a next-generation tool for preclinical drug development. selectscience.net These models offer improved clinical relevance by more faithfully recapitulating human-specific physiological processes. selectscience.net For this compound research, humanized models could be invaluable. For instance, chimeric mice with engrafted human hepatocytes could provide crucial data on human-specific drug metabolism and potential metabolites, overcoming species differences that confound traditional animal studies. nih.gov

Furthermore, models expressing human targets can overcome issues of species-specific drug interactions, which is particularly relevant for targeted therapies. jax.org The flexibility and customization of these models allow for the accurate modeling of various diseases, enabling the fine-tuning of lead candidates to enhance efficacy. selectscience.netjax.org By mirroring the genetic variability seen in the human population, these models can also help predict patient-to-patient differences in response to this compound analogues. jax.org

Organ-on-a-Chip Systems

Organ-on-a-Chip (OOC) systems are microfluidic devices containing living human cells in a 3D culture that mimics the physiological environment and function of human organs. patsnap.comwikipedia.org This technology provides a more precise and human-relevant platform for studying drug interactions compared to conventional animal models or static 2D cell cultures. patsnap.comnih.gov OOCs allow researchers to study the pharmacokinetics and pharmacodynamics of compounds like this compound in a controlled, organ-specific context. patsnap.com

For example, a "liver-on-a-chip" could be used to assess the metabolic profile of this compound analogues, while a "kidney-on-a-chip" could investigate potential routes of excretion. wikipedia.org Multi-organ chips, which connect different organ models fluidically, can simulate systemic effects and organ-organ interactions, offering insights into the absorption, distribution, metabolism, and excretion (ADME) of a drug. tandfonline.comnih.gov The optical transparency of these devices also allows for real-time visualization of cellular responses to the compound. nih.gov This technology is poised to provide advanced tools for drug development and screening, bridging the gap between in vitro cell culture and in vivo animal models. frontiersin.org

Complex In Vitro Co-culture Systems

Traditional in vitro research has relied heavily on 2D monocultures, which fail to capture the complex cellular heterogeneity and architecture of native tissues. technologynetworks.com Complex in vitro models, such as 3D co-culture systems, provide a more biologically relevant environment by incorporating multiple cell types within a supportive scaffold or matrix. drugdiscoverynews.comnih.gov These models are crucial for studying the intercellular communication and microenvironmental factors that influence drug response. mdpi.com

For this compound, particularly in an oncology context, a 3D co-culture system could involve growing tumor cells with fibroblasts, endothelial cells, and immune cells to mimic the tumor microenvironment. frontiersin.org This allows for the investigation of how stromal and immune components affect the efficacy of this compound analogues. frontiersin.org These models can be established using hydrogels, scaffolds, or as self-aggregating spheroids, each aiming to replicate the spatial organization of a tissue in vitro. technologynetworks.comnih.gov The use of patient-derived cells in these systems can also pave the way for personalized medicine approaches, testing drug sensitivity in a model that reflects an individual's specific tumor biology. frontiersin.org

Exploration of this compound in Emerging Therapeutic Research Areas

The exploration of established compounds for new therapeutic applications is a highly effective strategy in modern pharmacology. For a compound like this compound, with a known, albeit historically narrow, range of activity, a systematic investigation into new therapeutic areas could unlock significant value and address unmet medical needs. This involves leveraging our contemporary understanding of disease biology and pharmacology to identify novel mechanisms and pathways where this compound and its analogues could exert a beneficial effect.

Repurposing Strategies for Existing this compound Analogues

Drug repurposing, also known as drug repositioning, is the process of identifying new therapeutic uses for existing drugs. researchgate.net This strategy offers considerable advantages, including reduced development timelines and costs, as existing drugs often have well-characterized pharmacokinetic and safety profiles. researchgate.netnih.gov For this compound and its existing analogues, a repurposing campaign would involve screening them against a diverse range of disease models and biological targets.

Given that this compound is known to be an inhibitor of topoisomerase II, a well-established anti-cancer drug target, a primary focus for repurposing would be in oncology. Systematic screening against panels of cancer cell lines could identify specific cancer types that are particularly sensitive to this compound. Furthermore, target class repurposing could be employed, where the compound is tested in phenotypic assays for diseases where homologous targets are known to be essential, such as in various parasitic infections beyond its original indication. nih.gov This approach relies on biological knowledge of pathogen pathways to identify new opportunities, even when the specific molecular target is not initially known. nih.gov

The table below outlines a hypothetical framework for a this compound repurposing program.

| Potential New Indication | Scientific Rationale | Proposed Screening Model | Key Biomarker for Efficacy |

|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | Inhibition of Topoisomerase II, a key enzyme in DNA replication in rapidly dividing cancer cells. | NSCLC patient-derived organoids | Induction of apoptosis (Caspase-3) |

| Leishmaniasis | Topoisomerase enzymes are validated drug targets in Leishmania parasites. | In vitro Leishmania promastigote/amastigote assays | Parasite viability (IC50) |

| Triple-Negative Breast Cancer (TNBC) | High proliferation rate in TNBC may confer sensitivity to Topoisomerase II inhibitors. | TNBC cell line spheroids in co-culture with fibroblasts | Inhibition of cell proliferation (Ki-67) |

| Trypanosomiasis | Known activity of other thioxanthenones against Trypanosoma species. | In vitro Trypanosoma brucei proliferation assay | Parasite motility and growth inhibition |

Investigation in Neglected Tropical Diseases Research (e.g., antimalarial and anthelmintic context)

This compound's primary historical application is as an anthelmintic agent, specifically for the treatment of schistosomiasis, a significant neglected tropical disease (NTD) caused by parasitic flatworms of the Schistosoma genus. who.int The control of schistosomiasis has largely relied on preventive chemotherapy with a limited number of drugs, making the investigation of new or repurposed compounds crucial, especially in the face of potential drug resistance. who.int